Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyethyl side chain, and a methyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the ethyl ester derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic solvent with similar structural features but different applications.
(2-Methoxyethyl)benzene: Used in the fragrance industry, highlighting the versatility of the methoxyethyl group.
Uniqueness
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its imidazole core makes it particularly valuable in medicinal chemistry and coordination chemistry.
Biological Activity
Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound features an imidazole ring, characterized by a five-membered aromatic structure containing two nitrogen atoms. Its molecular formula is C11H15N2O3, with a molecular weight of approximately 225.25 g/mol. The presence of the ethyl ester and methoxyethyl substituent enhances its solubility and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is attributed to its ability to disrupt cellular processes in pathogens.
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective |
Escherichia coli | 64 µg/mL | Moderate |
Candida albicans | 16 µg/mL | Highly Effective |
These results suggest that the compound can be considered for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.
2. Antitumor Activity
This compound has shown promising antitumor activity in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 25 µM, indicating potent antitumor activity. Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis rates compared to control groups.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with key biological targets:
- Enzyme Inhibition : The imidazole moiety can act as a ligand for metal ions, influencing enzyme activity.
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, modulating cellular responses.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For instance, modifications at the 4-position of the imidazole ring have been shown to improve antimicrobial potency without significantly increasing cytotoxicity.
Derivative | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |
---|---|---|
Compound A | 16 µg/mL | 20 µM |
Compound B | 32 µg/mL | 15 µM |
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 1-(2-methoxyethyl)-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-10(13)9-8(2)12(7-11-9)5-6-14-3/h7H,4-6H2,1-3H3 |
InChI Key |
OBTLETTXJJNBPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CCOC)C |
Origin of Product |
United States |
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